molecular formula C19H17N3NaO9S2+ B1266420 Pontacyl Carmine 2B CAS No. 6625-46-3

Pontacyl Carmine 2B

Cat. No.: B1266420
CAS No.: 6625-46-3
M. Wt: 518.5 g/mol
InChI Key: DTMLUJSXQVSYJS-UHFFFAOYSA-N
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Description

Pontacyl Carmine 2B is a synthetic dye widely used in various fields of research and industry due to its unique physical and chemical properties. It is known for its vibrant violet color and is commonly used in textile dyeing, biological staining, and as a pH indicator.

Scientific Research Applications

Pontacyl Carmine 2B has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in various analytical techniques.

    Biology: Employed in staining biological tissues and cells for microscopic examination.

    Medicine: Utilized in diagnostic assays and as a marker in various medical tests.

    Industry: Widely used in textile dyeing, paper coloring, and as a colorant in various products.

Safety and Hazards

The safety data sheet for a similar compound, Erioglaucine disodium salt, indicates that it may form combustible dust concentrations in air . It is recommended to store it in a well-ventilated place and keep the container tightly closed .

Preparation Methods

The synthesis of Pontacyl Carmine 2B involves the diazotization of 2-aminobenzenesulfonic acid followed by coupling with 8-hydroxy-1-naphthoic acid. The resulting compound is then converted to the disodium salt form by treatment with sodium hydroxide. Industrial production methods typically involve large-scale batch processes under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Pontacyl Carmine 2B undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under acidic or basic conditions, leading to the formation of different oxidation products.

    Reduction: It can be reduced using reducing agents like sodium dithionite, resulting in the formation of colorless leuco compounds.

    Substitution: The dye can undergo substitution reactions, particularly in the presence of nucleophiles, leading to the formation of substituted derivatives.

Common reagents used in these reactions include acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which Pontacyl Carmine 2B exerts its effects involves its ability to bind to specific molecular targets. In biological staining, it binds to cellular components, allowing for visualization under a microscope. The dye’s molecular structure allows it to interact with various substrates, leading to its widespread use in different applications .

Comparison with Similar Compounds

Pontacyl Carmine 2B can be compared with other similar compounds such as:

    C.I. Acid Violet 19: Another synthetic dye with similar applications but different chemical properties.

    C.I. Acid Violet 48: Known for its use in HPLC analysis and other analytical techniques.

C.I. Acid Violet 12, disodium salt is unique due to its specific molecular structure, which imparts distinct physical and chemical properties, making it suitable for a wide range of applications.

Properties

CAS No.

6625-46-3

Molecular Formula

C19H17N3NaO9S2+

Molecular Weight

518.5 g/mol

IUPAC Name

sodium;5-acetamido-4-hydroxy-3-[(2-methoxyphenyl)diazenyl]naphthalene-2,7-disulfonic acid

InChI

InChI=1S/C19H17N3O9S2.Na/c1-10(23)20-14-9-12(32(25,26)27)7-11-8-16(33(28,29)30)18(19(24)17(11)14)22-21-13-5-3-4-6-15(13)31-2;/h3-9,24H,1-2H3,(H,20,23)(H,25,26,27)(H,28,29,30);/q;+1

InChI Key

DTMLUJSXQVSYJS-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(C(=C2O)N=NC3=CC=CC=C3OC)S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)O)C=C(C(=C2O)N=NC3=CC=CC=C3OC)S(=O)(=O)O.[Na+]

6625-46-3

Origin of Product

United States

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